N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide is a complex organic compound with a unique structure that combines a carbazole moiety with a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the carbazole core, followed by the introduction of the methoxy group at the 6-position. The tetrahydrocarbazole intermediate is then reacted with pyridine-4-carboxylic acid or its derivatives under appropriate conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism by which N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1,2,3,4-tetrahydro-β-carboline:
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide: This compound has a similar carbazole core but with different substituents.
Uniqueness
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide is unique due to its combination of a methoxy-substituted carbazole core with a pyridine carboxamide group. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-24-13-5-6-16-15(11-13)14-3-2-4-17(18(14)21-16)22-19(23)12-7-9-20-10-8-12/h5-11,17,21H,2-4H2,1H3,(H,22,23) |
InChI Key |
MZKHNZIXBGBMPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.